Cas no 136891-12-8 (Lamivudine)
Lamivudine is a nucleoside analog antiviral medication primarily used for the treatment of HIV-1 and hepatitis B infections. It exhibits potent antiviral activity by inhibiting viral reverse transcriptase, thereby preventing viral DNA synthesis. Key advantages include its high efficacy, minimal resistance development, and favorable pharmacokinetic profile, making it a valuable component in antiviral therapy regimens.

Lamivudine structure
商品名:Lamivudine
CAS番号:136891-12-8
MF:C8H11N3O3S
メガワット:229.256240129471
MDL:MFCD00870542
CID:2723785
PubChem ID:60825
Lamivudine 化学的及び物理的性質
名前と識別子
-
- 4-Amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone
- 4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- lamivudine
- Epivir
- Zeffix
- Heptovir
- Epivir-HBV
- Heptodin
- 3TC
- 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one
- (-)-2'-Deoxy-3'-thiacytidine
- 2',3'-Dideoxy-3'-thiacytidine
- 3'-Thia-2',3'-dideoxycytidine
- GR109714X
- beta-L-2',3'-Dideoxy-3'-thiacytidine
- beta-L-3'-Thia-2',3'-dideoxycytidine
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
- GR 109714X
- BCH 189, (-)-
- 4-AMINO-1-[(
- Lamivudine, 1.0 mg/mL in methanol, certified reference material
- VIROLAM
- SMR000466319
- 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-cis)-
- HHA & Lamivudine
- HMS3713C16
- DB00709
- STK801940
- C07065
- 4-AMINO-1-[(2R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL]-1,2-DIHYDROPYRIMIDIN-2-ONE
- TRIZIVIR COMPONENT LAMIVUDINE
- Lamivudine (EPIVIR)
- Z1509637175
- (2R,5S)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- 1117764-41-6
- Hepitec
- BCH 189
- NCGC00159341-05
- MFCD00869739
- CHEBI:63577
- 134678-17-4
- HMS3259F08
- .beta.-L-(-)-2',3'-dideoxy-3'-thiacytidine & Sho-Saiko-To
- s1706
- (-)-1-[(2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- 3TC & SST
- 2(1H)-Pyrimidinone, 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-
- LAMIVUDINE [ORANGE BOOK]
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one
- Lamivudinum
- KIVEXA COMPONENT LAMIVUDINE
- LAMIVUDINE/ZIDOVUDINE TEVA COMPONENT LAMIVUDINE
- Lamivudine, United States Pharmacopeia (USP) Reference Standard
- J-700183
- (-)-1-((2R,5S)-2-(Hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
- SR-01000759420
- 2T8Q726O95
- 2(1H)-Pyrimidinone, 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl], (-)(2R,5S) & Galanthus Nivalis Agglutinin (GNA)
- 3TC & GNA
- HY-B0250
- (+/-)-(cis)-4-Amino-1-(2-hydroxymethyl-1,3-oxathiolan-5-yl)-(1H)-pyrimidin-2-one
- (+/-) (Cis)-1-[2-(Hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine
- BCH-790
- DTHC
- cis(+/-)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone
- Lamivudine for system suitability 1, European Pharmacopoeia (EP) Reference Standard
- 2(1H)-Pyrimidinone,4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel-
- DELSTRIGO COMPONENT LAMIVUDINE
- 2(1H)-Pyrimidinone, 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl], (+/-) (Cis)
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-[1,3]-oxathiolan-5-yl]-(1H)-pyrimidin-2-one
- (-)-L-2',3'-DIDEOXY-3'-THIACYTIDINE; LAMIVUDINE; EPIVIR
- BRD-K02992638-001-11-8
- Lamivudine [USAN:BAN:INN]
- NC00705
- (-)NGPB-21
- (+/-)-3TC
- LAMIVUDINE [USP MONOGRAPH]
- NSC 760061
- Lamivudine, Pharmaceutical Secondary Standard; Certified Reference Material
- CCRIS 9274
- GR-109714X
- NS00007004
- DTXSID7023194
- (-)-BCH-189
- Lamivudine- Bio-X
- Lamivudine, >=98% (HPLC), powder
- CHEMBL141
- (+/-)-SddC
- (+/-)-BCH-189
- LAMIVUDINE [USP-RS]
- LAMIVUDINE [EMA EPAR]
- Heptivir
- GTPL12673
- AKOS015854841
- UNII-2T8Q726O95
- AC-1416
- NCGC00159341-20
- rac-cis-Lamivudine ((2RS,5SR)-Lamivudine)
- Zefix
- BCH-189
- BL164607
- LAMIVUDINE [WHO-IP]
- AB00639995_09
- 4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-Oxathiolan-5-yl]-(1H)-pyrimidin-2-one
- Epivir(TM)
- NSC620753
- SR-01000759420-5
- COMBIVIR COMPONENT LAMIVUDINE
- LAMIVUDINE [JAN]
- L0217
- MFCD00870542
- 2(1H)-Pyrimidinone, 4-amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-
- BDBM50366817
- NCGC00159341-04
- LAMIVUDINUM [WHO-IP LATIN]
- D00353
- Lamivudine (JAN/USP/INN)
- DRG-0126
- MLS001424097
- AB00639995-08
- LAMIVUDINE [INN]
- NSC-760061
- TEMIXYS COMPONENT LAMIVUDINE
- BBL033871
- TRIUMEQ COMPONENT LAMIVUDINE
- LAMIVUDINE [MART.]
- Q422631
- MLS006011910
- LAMIVUDINE [WHO-DD]
- P17147
- SCHEMBL109675
- (-)-BCH189
- Lamivir
- (-)-SddC
- CPD000466319
- lamivudine & TNF-alpha & IFN-gamma
- 2(1H)-Pyrimidinone, 4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl], (-)(2R,5S) & Hippeastrum hybrid agglutinin( HHA)
- GG-714
- Epivir (TN)
- LAMIVUDINE [MI]
- EMTRICITABINE IMPURITY C [WHO-IP]
- SW197614-3
- AB00639995-06
- LAMIVUDINE [VANDF]
- MLS000759424
- 3TC and NV-01
- NCGC00159341-18
- Lamivudine, British Pharmacopoeia (BP) Reference Standard
- NC00234
- Lamivudine teva
- LAMIVUDINE [EP MONOGRAPH]
- Lamivudine for system suitability 2, European Pharmacopoeia (EP) Reference Standard
- AKOS005622556
- LAMIVUDINE [EP IMPURITY]
- HSDB 7155
- Lamivudine 100 microg/mL in Acetonitrile:Water
- EN300-123034
- CIS-LAMIVUDINE
- (-)-(2'R,5'S)-1-[2'-Hydroxymethyl-5'-(1,3-oxathiolanyl)]cytosine
- EPZICOM COMPONENT LAMIVUDINE
- KS-1073
- Q-201275
- HMS2051D21
- BCH189
- HHA & 3TC
- Lamivudine [USAN:USP:INN:BAN]
- LAMIVUDINE TEVA PHARMA B.V.
- 136891-12-8
- Lamivudine & GNA
- BIDD:GT0033
- LAMIVUDINE [USAN]
- (-)-BCH 189
- 4-AMINO-1-((2R,5S)-2-(HYDROXYMETHYL)-1,3-OXATHIOLAN-5-YL)PYRIMIDIN-2(1H)-ONE [WHO-IP]
- Lamivudine, European Pharmacopoeia (EP) Reference Standard
- CCG-100984
- LAMIVUDINE [HSDB]
- 4-Amino-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2(1H)-pyrimidinone
- Lamivudine
-
- MDL: MFCD00870542
- インチ: 1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1
- InChIKey: JTEGQNOMFQHVDC-NKWVEPMBSA-N
- ほほえんだ: S1[C@H](CO)O[C@@H](C1)N1C(N=C(C=C1)N)=O
計算された属性
- せいみつぶんしりょう: 229.05211239g/mol
- どういたいしつりょう: 229.05211239g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.9
- トポロジー分子極性表面積: 113
じっけんとくせい
- 密度みつど: 1.73
- ゆうかいてん: 187-188℃
- LogP: log Kow = -9.54 @ 25 °C /Estimated/
Lamivudine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB528435-100 mg |
4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one; . |
136891-12-8 | 100MG |
€55.30 | 2023-04-17 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG033-1g |
Lamivudine |
136891-12-8 | 97% | 1g |
57CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG033-25g |
Lamivudine |
136891-12-8 | 97% | 25g |
525CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QG033-5g |
Lamivudine |
136891-12-8 | 97% | 5g |
¥166.0 | 2022-07-28 | |
abcr | AB528435-100mg |
4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one; . |
136891-12-8 | 100mg |
€55.20 | 2025-02-17 | ||
abcr | AB528435-1g |
4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one; . |
136891-12-8 | 1g |
€221.70 | 2025-02-17 | ||
Aaron | AR00A1A9-5g |
2(1H)-Pyrimidinone,4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- |
136891-12-8 | 98% | 5g |
$37.00 | 2025-02-13 | |
Aaron | AR00A1A9-10g |
2(1H)-Pyrimidinone,4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-, rel- |
136891-12-8 | 98% | 10g |
$54.00 | 2025-02-13 | |
Ambeed | A133556-100mg |
4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
136891-12-8 | 95% | 100mg |
$5.0 | 2023-09-05 | |
Ambeed | A133556-5g |
4-Amino-1-(cis-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one |
136891-12-8 | 95% | 5g |
$9.0 | 2023-09-05 |
Lamivudine 関連文献
-
1. A general approach to the synthesis of 5-S-functionalized pyrimidine nucleosides and their analoguesDzmitry G. Kananovich,Alli Reino,Kaja Ilmarinen,Marko R??musoks,Mati Karelson,Margus Lopp Org. Biomol. Chem. 2014 12 5634
-
Cameron Capeletti da Silva,Felipe Terra Martins CrystEngComm 2016 18 8115
-
Cameron Capeletti da Silva,Ana K. Valdo,José Ant?nio do Nascimento Neto,Leandro Ribeiro,Ariel M. Sarotti,Felipe Terra Martins CrystEngComm 2018 20 3049
-
Qikun Jiang,Yan Liu,Yunjie Wang,Yinghua Sun,Bo Li,Zhenbao Li,Tianshu Lu,Shang Wang,Zhonggui He RSC Adv. 2016 6 70990
-
Felipe Terra Martins,Rodrigo S. Corrêa,Alzir Azevedo Batista,Javier Ellena CrystEngComm 2014 16 7013
-
Shaunak Chakraborty,Somnath Ganguly,Gautam R. Desiraju CrystEngComm 2014 16 4732
-
Cameron Capeletti da Silva,Marilia de Lima Cirqueira,Felipe Terra Martins CrystEngComm 2013 15 6311
-
Cameron Capeletti da Silva,Felipe Terra Martins RSC Adv. 2015 5 20486
-
9. A general approach to the synthesis of 5-S-functionalized pyrimidine nucleosides and their analoguesDzmitry G. Kananovich,Alli Reino,Kaja Ilmarinen,Marko R??musoks,Mati Karelson,Margus Lopp Org. Biomol. Chem. 2014 12 5634
-
Cameron Capeletti da Silva,Marilia de Lima Cirqueira,Felipe Terra Martins CrystEngComm 2013 15 6311
136891-12-8 (Lamivudine) 関連製品
- 1517347-10-2(1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole)
- 50349-54-7(3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene)
- 943910-35-8(5-(4-bromophenyl)oxazolidin-2-one)
- 1248379-89-6(2-(3-amino-8-azabicyclo[3.2.1]octan-8-yl)-N,N-dimethyl-acetamide)
- 565207-41-2(ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate)
- 1416819-91-4((S)-4-tert-Butyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole)
- 99092-88-3(Boc-d-gln(xan)-oh)
- 39430-27-8(Nickel(II) carbonate hydroxide hydrate)
- 2060005-28-7(tert-butyl 3-4-(trifluoromethyl)pyrimidin-2-ylazetidine-1-carboxylate)
- 2022826-13-5(Carbamic acid, N-[3-(5-isothiazolyl)-3-oxopropyl]-N-methyl-, 1,1-dimethylethyl ester)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
